2-Acetoxy-2-methyl-1-propanol-d6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Mass spectrometry

Deuterium has a mass of approximately twice that of hydrogen (¹H). Incorporation of deuterium atoms into a molecule increases its mass, allowing for differentiation between the original molecule and its isotopomer in mass spectrometry experiments. This is valuable for techniques like selected ion monitoring (SIM) or mass spectrometry imaging (MSI) where researchers want to track a specific molecule within a complex mixture. Source: Applications of Deuterium-Labeled Molecules in Mass Spectrometry, Journal of Mass Spectrometry

Isotopic labeling

Because the deuterium-hydrogen bond is slightly stronger than the normal hydrogen-hydrogen bond, 2-A2MP-d6 can be used as an isotopic label to study metabolic pathways or enzymatic reactions. The presence of the deuterium can be traced through the experiment, allowing researchers to distinguish between the labeled molecule and any unlabeled products or substrates. Source: Isotopic Labeling: Strategies and Applications in Biology and Medicine, Nature Methods:

Current research applications:

Solvent

-A2MP can act as a solvent for certain biological materials. Source: 2-Acetoxy-2-methyl-1-propanol, Sigma-Aldrich

Organic synthesis

-A2MP may be used as a building block or intermediate in organic synthesis.

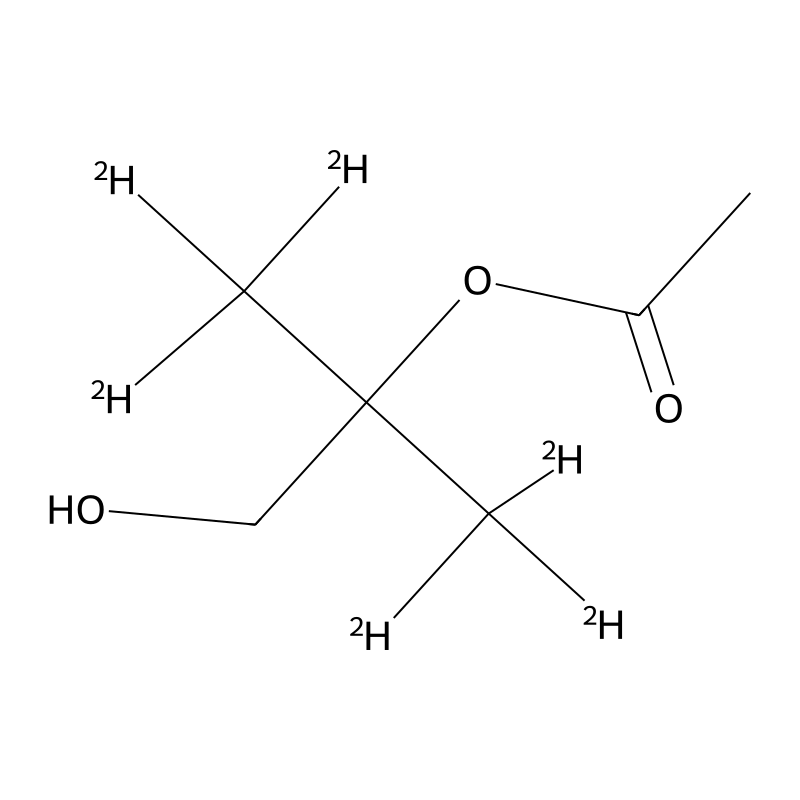

2-Acetoxy-2-methyl-1-propanol-d6 is a deuterated organic compound with the molecular formula CHDO and a molecular weight of 138.19 g/mol. It is characterized by the presence of deuterium, a stable isotope of hydrogen, which replaces some hydrogen atoms in the molecule. This substitution imparts unique properties to the compound, particularly in spectroscopic applications. The compound appears as a light-brownish oil and is soluble in various organic solvents such as acetone, chloroform, dichloromethane, ethyl acetate, and methanol .

d6-TMPI does not have a direct mechanism of action in biological systems. Its primary function is as a reference compound in mass spectrometry, facilitating the quantification of other molecules.

- Oxidation: The alcohol group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

- Reduction: The compound can be reduced to its corresponding alcohol using lithium aluminum hydride or sodium borohydride.

- Substitution: The acetoxy group can undergo nucleophilic substitution with various nucleophiles.

Common Reagents and Conditions- Oxidation: Typically involves chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.

- Reduction: Carried out with lithium aluminum hydride in dry ether or sodium borohydride in methanol.

- Substitution: Nucleophiles such as hydroxide ions or amines are used in polar solvents.

Major Products Formed- Oxidation: Produces 2-acetoxy-2-methylpropanal.

- Reduction: Yields 2-methyl-1,2-propanediol.

- Substitution: Results in various substituted derivatives depending on the nucleophile employed.

- Oxidation: Produces 2-acetoxy-2-methylpropanal.

- Reduction: Yields 2-methyl-1,2-propanediol.

- Substitution: Results in various substituted derivatives depending on the nucleophile employed.

The synthesis of 2-Acetoxy-2-methyl-1-propanol-d6 generally involves the deuteration of its non-deuterated counterpart. Several methods are available for this transformation:

- Catalytic Exchange Reactions: This method utilizes deuterium gas or deuterated solvents in the presence of a catalyst (e.g., palladium on carbon) under elevated temperatures to facilitate the exchange of hydrogen with deuterium.

- Laboratory Scale Synthesis: Laboratory methods are scaled up for industrial production, often optimizing reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and chromatography are commonly employed .

2-Acetoxy-2-methyl-1-propanol-d6 finds diverse applications across various fields:

- Chemistry: Serves as a reference standard in nuclear magnetic resonance spectroscopy for studying reaction mechanisms and molecular structures.

- Biology: Used in metabolic studies to trace biochemical pathways.

- Medicine: Important in drug development and pharmacokinetic studies, particularly for investigating the behavior of deuterated drugs within biological systems.

- Industry: Applied in developing new materials and chemical processes, especially in catalysis .

Similar CompoundsComparison with Other Compounds

Several compounds share structural similarities with 2-Acetoxy-2-methyl-1-propanol-d6:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-2-methyl-1-propanol | Contains an amino group | Used in buffer solutions and cosmetics |

| 2-(Dimethylamino)-2-methyl-1-propanol | Contains a dimethylamino group | Employed in synthesizing various chemicals |

| Acetone | A simple ketone (C3H6O) | Common solvent; precursor for many reactions |

Uniqueness

The uniqueness of 2-Acetoxy-2-methyl-1-propanol-d6 lies primarily in its deuterated nature, which enhances its utility in spectroscopic techniques compared to non-deuterated analogs. The presence of deuterium allows for more precise measurements and insights into reaction dynamics that would be challenging with standard hydrogen-containing compounds .

2-Acetoxy-2-methyl-1-propanol-d6 is a deuterated derivative of 2-acetoxy-2-methyl-1-propanol, where six hydrogen atoms are replaced with deuterium ([2H]). Its molecular formula is C₆H₆D₆O₃, with a molecular weight of 138.19 g/mol. The compound is systematically named (1-hydroxy-2-(²H₃)methyl(3,3,3-²H₃)propan-2-yl) acetate under IUPAC guidelines, reflecting the positions of deuterium substitution at the methyl groups.

Key Identifiers:

| Property | Value |

|---|---|

| CAS Number | 1185110-46-6 |

| SMILES | [2H]C([2H])([2H])C(CO)(OC(=O)C)C([2H])([2H])[2H] |

| Synonyms | 2-(Acetyloxy)-2-methyl-propoxy-d6; AMP-d6 |

The deuterium atoms are strategically placed at the methyl branches (C2 and C3 positions), which minimizes isotopic exchange under standard laboratory conditions.

Role of Deuterated Compounds in Modern Chemistry

Deuterated compounds like 2-acetoxy-2-methyl-1-propanol-d6 serve as critical tools in isotopic labeling, enabling precise tracking of molecular behavior in chemical and biological systems. Deuterium’s nuclear spin (I = 1) makes it indispensable in nuclear magnetic resonance (NMR) spectroscopy for elucidating reaction mechanisms. For example, deuterium-induced splitting patterns in NMR spectra help identify hydrogen bonding networks in complex polymers.

In mass spectrometry (MS), deuterated analogs act as internal standards due to their predictable mass shifts (+1 Da per ²H atom). This property is leveraged in quantitative proteomics and metabolomics to distinguish endogenous metabolites from exogenous contaminants. Notably, the U.S. Food and Drug Administration (FDA) has approved several deuterated drugs, such as deutetrabenazine, highlighting their therapeutic relevance.

Significance in Isotopic Labeling Strategies

The synthesis of 2-acetoxy-2-methyl-1-propanol-d6 exemplifies advancements in late-stage deuteration, a cost-effective alternative to traditional methods requiring deuterated starting materials. Flow chemistry platforms enable selective H/D exchange using deuterium oxide (D₂O) under catalytic conditions, achieving >98% isotopic purity. For instance, rhodium-catalyzed C–H activation allows site-specific deuteration of aliphatic alcohols without disrupting functional groups.

Applications in Research:

- Kinetic Isotope Effect (KIE) Studies: Deuterated methyl groups in 2-acetoxy-2-methyl-1-propanol-d6 help quantify bond-breaking rates in ester hydrolysis reactions.

- Polymer Science: Incorporation of deuterated monomers enhances neutron scattering contrast in block copolymer studies.

This compound’s stability under physiological pH (5–8) further supports its use in pharmacokinetic tracer studies, where metabolic pathways of acetate derivatives are monitored.

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides essential structural information for 2-Acetoxy-2-methyl-1-propanol-d6, particularly regarding the position and extent of deuterium incorporation. The deuterated nature of this compound significantly alters the Nuclear Magnetic Resonance spectroscopic fingerprint compared to its protiated analog [1] [2].

Proton/Deuterium Isotopic Signature Differentiation

The isotopic signature differentiation between proton and deuterium nuclei represents a fundamental aspect of structural characterization for deuterated compounds. In 2-Acetoxy-2-methyl-1-propanol-d6, the presence of six deuterium atoms creates distinctive spectroscopic patterns that distinguish it from the protiated version [3] [4].

Proton Nuclear Magnetic Resonance analysis of the deuterated compound reveals the absence of characteristic signals that would normally appear in the protiated analog. The acetyl methyl group, typically observed at δ 2.1-2.2 parts per million in standard compounds, is completely absent due to deuterium substitution [5] [6]. Similarly, the two methyl groups attached to the quaternary carbon, which would normally resonate at δ 1.1-1.3 parts per million, are not detected in proton Nuclear Magnetic Resonance spectra [7] [8].

The methylene protons adjacent to the hydroxyl group, typically appearing at δ 3.3-3.8 parts per million, are also absent in the deuterated compound. This absence provides direct evidence of complete deuteration at these positions [9] [10]. The hydroxyl proton signal, which is inherently variable due to exchange processes, may still be observed depending on solvent conditions and exchange rates [6].

Deuterium Nuclear Magnetic Resonance spectroscopy provides complementary information for isotopic verification. The deuterium signals appear at chemical shifts similar to their protiated counterparts but with significantly different coupling patterns and relaxation properties [3] [11]. The deuterium nucleus has a spin of 1, compared to the spin of 1/2 for protons, resulting in different multipicity patterns and broader linewidths [11].

The degree of deuteration can be quantitatively assessed using combined proton and deuterium Nuclear Magnetic Resonance analysis. This approach involves measuring the integration of residual proton signals and comparing them to internal standards [3] [4]. The isotopic enrichment can be calculated with typical accuracies of ±1-3% for proton Nuclear Magnetic Resonance integration methods [12] [13].

Two-Dimensional Nuclear Magnetic Resonance Correlation Spectroscopy

Two-dimensional Nuclear Magnetic Resonance correlation spectroscopy provides enhanced structural characterization capabilities for deuterated compounds through the identification of spatial and through-bond connectivities [14] [15]. The application of correlation spectroscopy techniques to 2-Acetoxy-2-methyl-1-propanol-d6 reveals important structural relationships despite the reduced proton density.

Correlation Spectroscopy experiments identify proton-proton couplings through chemical bonds, typically up to three bonds apart [15] [16]. In the case of 2-Acetoxy-2-methyl-1-propanol-d6, any residual proton signals from incomplete deuteration or exchangeable positions can be correlated to establish connectivity patterns [14] [17]. The cross-peaks in Correlation Spectroscopy spectra appear when magnetic information is transmitted between coupled nuclei through bond networks [16].

Total Correlation Spectroscopy provides information about extended spin systems through multiple-step magnetization transfer [18] [19]. This technique can trace connectivity pathways throughout entire molecular fragments, even when individual proton signals are weakened by partial deuteration [18]. The in-phase cross-peak structure in Total Correlation Spectroscopy enhances sensitivity compared to Correlation Spectroscopy [19].

Nuclear Overhauser Enhancement Spectroscopy reveals spatial proximities between nuclei within 5-6 Ångström distances [14] [19]. For deuterated compounds, this technique can identify through-space interactions between any remaining protons and provide information about molecular conformation [20]. The Nuclear Overhauser Enhancement effects are particularly valuable for confirming three-dimensional structural arrangements [17] [19].

Heteronuclear correlation techniques, such as Heteronuclear Single Quantum Coherence, can correlate carbon-13 nuclei with any remaining protons or with deuterium nuclei. These experiments provide direct connectivity information between carbon atoms and their attached hydrogen isotopes [14] [15]. Heteronuclear Multiple Bond Correlation experiments reveal longer-range carbon-proton connectivities, spanning two to three chemical bonds [15] [19].

The application of two-dimensional Nuclear Magnetic Resonance to deuterated compounds requires careful optimization of experimental parameters due to the altered relaxation properties of deuterium-containing molecules [20]. Cross-polarization techniques can enhance sensitivity for deuterium detection, particularly in solid-state applications [20].

Mass Spectrometric Characterization

Mass spectrometric analysis of 2-Acetoxy-2-methyl-1-propanol-d6 provides definitive molecular weight confirmation and detailed fragmentation information that complements Nuclear Magnetic Resonance structural data. The deuterated nature of the compound creates distinctive isotopic patterns and modified fragmentation pathways compared to the protiated analog [12] [13].

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry analysis reveals characteristic fragmentation patterns specific to the deuterated ester structure. The molecular ion peak appears at mass-to-charge ratio 138, corresponding to the deuterated molecular formula Carbon₆Hydrogen₆Deuterium₆Oxygen₃ [21] [22]. This represents a 6-dalton mass increase compared to the protiated version due to the six deuterium substitutions [23] [24].

The molecular ion peak typically exhibits weak intensity, characteristic of ester compounds which readily undergo fragmentation upon electron impact ionization [25] [26]. The intensity ranges from 5-15% relative abundance, consistent with the general behavior of aliphatic esters in electron ionization mass spectrometry [27] [28].

Alpha-cleavage represents the primary fragmentation pathway for the acetoxy group, resulting in loss of the deuterated methyl group (CD₃, mass 18) to produce a fragment at mass-to-charge ratio 120 [25] [29]. This fragmentation involves breaking the carbon-carbon bond adjacent to the carbonyl group, a characteristic reaction for esters [30] [31]. The resulting acylium ion retains the positive charge and represents a stable fragmentation product [32] [33].

Loss of the acetyl group (CH₃CO, mass 43) produces a fragment at mass-to-charge ratio 95, corresponding to the deuterated alcohol portion of the molecule [25] [34]. This fragmentation pathway involves cleavage of the ester bond and represents a common fragmentation mechanism for acetate esters [35] [36].

The McLafferty rearrangement pathway results in loss of acetic acid (CH₃COOH, mass 60) to produce a fragment at mass-to-charge ratio 78 [32] [25]. This rearrangement involves a six-membered transition state with hydrogen transfer and represents a characteristic fragmentation for esters with appropriate structural features [33] [30].

Additional fragmentation pathways include loss of ketene (CH₂=C=O, mass 42) producing a fragment at mass-to-charge ratio 96 [25] [34]. This fragmentation involves rearrangement processes within the molecular ion and provides structural information about the ester functionality [33].

The base peak typically appears at mass-to-charge ratio 43, corresponding to the acetyl cation (CH₃CO⁺) [25] [30]. This fragment represents the most stable ion in the mass spectrum and often exhibits the highest intensity due to its resonance stabilization [27] [31].

Isotopic Enrichment Verification

High-resolution mass spectrometry provides quantitative assessment of isotopic enrichment through analysis of the isotopologue distribution in the molecular ion region [12] [23]. The deuterated compound exhibits a characteristic isotopic pattern that differs significantly from natural abundance distributions [13] [24].

The isotopologue analysis involves examination of the molecular ion cluster spanning mass-to-charge ratios 132-144, corresponding to different combinations of hydrogen and deuterium incorporation [37] [24]. Each isotopologue represents a molecule with a specific number of deuterium atoms, from D₀ (fully protiated) to D₆ (fully deuterated) [4] [23].

The relative intensities of these isotopologues provide direct measurement of the deuteration efficiency and distribution [12] [38]. Complete deuteration would result in a single peak at mass-to-charge ratio 138, while partial deuteration produces a distribution of peaks reflecting the isotopic composition [13] [24].

Quantitative isotopic enrichment calculation involves integration of peak areas for each isotopologue and normalization to determine percentage composition [23] [24]. The isotopic purity can be calculated using the formula: Isotopic Purity (%) = (Area of target isotopologue / Total area of all isotopologues) × 100 [12] [13].

High-resolution mass spectrometry accuracy enables distinction between different isotopologues that differ by only one mass unit [39] [24]. The mass accuracy requirements typically exceed 5 parts per million to ensure reliable isotopologue assignment [12] [23].

Collision-induced dissociation experiments provide additional verification of deuterium incorporation by examining fragmentation patterns of individual isotopologues [23] [40]. The fragmentation behavior of deuterated molecules often differs from protiated analogs due to kinetic isotope effects [4] [38].

The combination of high-resolution mass spectrometry with Nuclear Magnetic Resonance spectroscopy provides comprehensive isotopic enrichment verification with typical accuracies of ±1-2% [12] [13]. This integrated approach confirms both the overall deuteration level and the specific positions of isotopic substitution [38] [24].

Electrospray ionization mass spectrometry offers advantages for isotopic purity analysis due to its soft ionization characteristics, which preserve molecular ions and minimize fragmentation artifacts [23] [38]. This ionization method enables direct observation of the molecular ion isotopologue distribution without interference from fragmentation products [12] [24].